molecular formula C20H26N2O3S3 B11339164 N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-{2-[(4-methylbenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11339164
M. Wt: 438.6 g/mol
InChI Key: UQVRNQBIDBJPPI-UHFFFAOYSA-N
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Description

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a methylphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the piperidine ring, which can be functionalized with the thiophene sulfonyl group through a sulfonylation reaction. The methylphenylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction. The final product is obtained after purification, often through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce simpler piperidine compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing molecules. Examples are:

Uniqueness

The uniqueness of N-(2-{[(4-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H26N2O3S3

Molecular Weight

438.6 g/mol

IUPAC Name

N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H26N2O3S3/c1-16-6-8-17(9-7-16)15-26-13-10-21-20(23)18-4-2-11-22(14-18)28(24,25)19-5-3-12-27-19/h3,5-9,12,18H,2,4,10-11,13-15H2,1H3,(H,21,23)

InChI Key

UQVRNQBIDBJPPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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